

# Shikonin's Therapeutic Potential in Glioblastoma Multiforme: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Shikokianin |           |
| Cat. No.:            | B15593775   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat primary brain tumors. Its high degree of infiltration, cellular heterogeneity, and resistance to conventional therapies necessitate the exploration of novel therapeutic agents. Shikonin, a naphthoquinone compound isolated from the root of Lithospermum erythrorhizon, has emerged as a promising candidate due to its demonstrated anti-cancer properties in various malignancies. This technical guide provides an in-depth overview of the application of Shikonin in GBM cell lines, focusing on its mechanisms of action, effects on key signaling pathways, and detailed experimental protocols for its evaluation.

#### **Core Mechanisms of Action**

Shikonin exerts its anti-glioblastoma effects through a multi-pronged approach, primarily by inducing various forms of programmed cell death, including apoptosis, necroptosis, and autophagy. Furthermore, it significantly impedes the migratory and invasive capabilities of GBM cells.

# **Induction of Programmed Cell Death**

Apoptosis: Shikonin treatment has been shown to induce apoptosis in a dose- and time-dependent manner in several GBM cell lines, including U87MG, U251, T98G, and A172.[1] This



process is often mediated by the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.[2]

Necroptosis: Beyond apoptosis, Shikonin can trigger necroptosis, a form of programmed necrosis, in glioma cells. This is particularly relevant as some cancer cells can evade apoptosis. Shikonin-induced necroptosis is often mediated by the upregulation of Receptor-Interacting Protein Kinase 1 (RIPK1).[1]

Autophagy: The role of autophagy in Shikonin-treated GBM cells is complex. While some studies suggest Shikonin can induce autophagy, others indicate that inhibiting autophagy can enhance Shikonin-induced cell death, suggesting a protective role for autophagy in this context.[2]

## **Inhibition of Migration and Invasion**

A critical aspect of GBM's malignancy is its high invasiveness. Shikonin has been demonstrated to significantly inhibit the migration and invasion of GBM cells.[3][4][5][6] This is achieved, in part, by downregulating the expression and activity of matrix metalloproteinases (MMPs), such as MMP-2 and MMP-9, which are crucial for the degradation of the extracellular matrix.[4][5][6]

# Quantitative Effects of Shikonin on GBM Cell Lines

The efficacy of Shikonin varies across different GBM cell lines and treatment conditions. The following tables summarize key quantitative data from various studies.

Table 1: IC50 Values of Shikonin in GBM Cell Lines

| Cell Line | Time Point (h) | IC50 (μM) | Reference |
|-----------|----------------|-----------|-----------|
| U251      | 24             | 14.29     | [7]       |

Note: IC50 values can vary depending on the specific assay conditions and cell line passage number.

# Table 2: Shikonin-Induced Apoptosis in GBM Cell Lines



| Cell Line | Shikonin<br>Concentration<br>(µM) | Treatment<br>Duration (h) | Apoptotic<br>Cells (%)   | Reference |
|-----------|-----------------------------------|---------------------------|--------------------------|-----------|
| U251      | 0.5                               | 24                        | Increased vs.<br>Control | [8]       |
| 1.0       | 24                                | Increased vs.<br>Control  | [8]                      |           |
| 2.0       | 24                                | Increased vs.<br>Control  | [8]                      |           |
| 4.0       | 24                                | Increased vs.<br>Control  | [8]                      |           |
| U251      | 12.0                              | 24                        | 49.15                    | [1]       |
| U87       | 12.0                              | 24                        | 37.67                    | [1]       |
| T98G      | 12.0                              | 24                        | 60.97                    | [1]       |
| A172      | 12.0                              | 24                        | 27.27                    | [1]       |

**Table 3: Shikonin-Mediated Inhibition of GBM Cell** 

Migration and Invasion

| Cell Line | Assay                     | Shikonin<br>Concentration | Effect                                     | Reference |
|-----------|---------------------------|---------------------------|--------------------------------------------|-----------|
| U87       | Scratch Wound-<br>Healing | Dose-dependent            | Reduced<br>Migration                       | [3][9]    |
| U87       | Transwell Assay           | Dose-dependent            | Reduced<br>Invasion                        | [3][9]    |
| U251      | Transwell Assay           | 2.5, 5.0, 7.5 μM          | Significantly Reduced Migration & Invasion | [4][5][6] |



Table 4: Modulation of Key Proteins and Genes by Shikonin in GBM Cells

| Target     | Effect             | Cell Line(s) | Reference |
|------------|--------------------|--------------|-----------|
| Proteins   |                    |              |           |
| p-PI3K     | <br>Downregulation | U87, U251    | [9]       |
| p-Akt      | Downregulation     | U87, U251    | [9]       |
| CD147      | Downregulation     | U251, U87MG  | [8]       |
| ZEB1       | Downregulation     | U87          | [9]       |
| N-cadherin | Downregulation     | U87          | [9]       |
| Vimentin   | Downregulation     | U87          | [9]       |
| Snail      | Downregulation     | U87          | [9]       |
| MMP-2      | Downregulation     | U87, U251    | [4][6]    |
| MMP-9      | Downregulation     | U87, U251    | [4][6]    |
| RIPK1      | Upregulation       | C6, U87      | [1]       |
| p53        | Upregulation       | U87          | [9]       |
| Genes      |                    |              |           |
| miR-361-5p | Upregulation       | U87          | [9]       |

# Key Signaling Pathways Modulated by Shikonin in GBM

Shikonin's anti-cancer effects are orchestrated through the modulation of several critical signaling pathways.

## **PI3K/Akt Signaling Pathway**

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival, proliferation, and growth. In GBM, this pathway is often hyperactivated. Shikonin has been



shown to inhibit the phosphorylation of both PI3K and Akt, thereby downregulating this prosurvival pathway and promoting apoptosis.[9]



Click to download full resolution via product page

Shikonin inhibits the PI3K/Akt signaling pathway.

## p53/miR-361-5p/ZEB1 Signaling Axis

Recent studies have elucidated a novel mechanism involving the tumor suppressor p53, microRNA-361-5p (miR-361-5p), and the transcription factor Zinc Finger E-box Binding Homeobox 1 (ZEB1). Shikonin upregulates p53, which in turn promotes the transcription of miR-361-5p.[9] Elevated levels of miR-361-5p then lead to the suppression of ZEB1, a key driver of the epithelial-to-mesenchymal transition (EMT), a process critical for cancer cell invasion and metastasis.[9] By inhibiting ZEB1, Shikonin effectively reverses EMT, thereby reducing the migratory and invasive potential of GBM cells.[9]





Click to download full resolution via product page

Shikonin modulates the p53/miR-361-5p/ZEB1 axis.

## Reactive Oxygen Species (ROS) Generation

A significant component of Shikonin's mechanism of action is the induction of oxidative stress through the generation of ROS.[8] This increase in intracellular ROS can lead to DNA damage, lipid peroxidation, and mitochondrial membrane potential collapse, ultimately triggering apoptotic cell death.





Click to download full resolution via product page

Shikonin induces apoptosis via ROS generation.

# **Experimental Protocols**

This section provides detailed methodologies for key experiments used to evaluate the effects of Shikonin on GBM cell lines.

## **Cell Viability Assay (CCK-8)**

This assay is used to assess the effect of Shikonin on the proliferation of GBM cells.

#### Materials:

- GBM cell lines (e.g., U87MG, U251)
- Complete culture medium (e.g., DMEM with 10% FBS)
- 96-well plates
- Shikonin stock solution (dissolved in DMSO)



- Cell Counting Kit-8 (CCK-8)
- Microplate reader

#### Procedure:

- Seed GBM cells into 96-well plates at a density of 5 x  $10^3$  cells/well in 100  $\mu$ L of complete medium and incubate overnight.
- Prepare serial dilutions of Shikonin in complete medium.
- Replace the medium in the wells with 100 μL of medium containing different concentrations
  of Shikonin. Include a vehicle control (DMSO) and a blank control (medium only).
- Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
- Add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate cell viability as a percentage of the vehicle control.

## **Transwell Migration and Invasion Assay**

This assay evaluates the effect of Shikonin on the migratory and invasive potential of GBM cells.

#### Materials:

- GBM cell lines
- Serum-free medium and medium with 10% FBS
- 24-well Transwell inserts (8 μm pore size)
- Matrigel (for invasion assay)
- Shikonin



- Cotton swabs
- Methanol for fixation
- · Crystal violet for staining

#### Procedure:

- For the invasion assay, coat the upper surface of the Transwell inserts with diluted Matrigel and allow it to solidify.
- Harvest GBM cells and resuspend them in serum-free medium containing different concentrations of Shikonin.
- Add 200 μL of the cell suspension (e.g., 1 x 10<sup>5</sup> cells) to the upper chamber of the Transwell insert.
- Add 600 μL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
- Incubate for 24-48 hours.
- Remove the non-migrated/non-invaded cells from the upper surface of the membrane with a cotton swab.
- Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol.
- Stain the cells with crystal violet.
- Count the stained cells in several random fields under a microscope.

## **Western Blot Analysis**

This technique is used to detect changes in the expression levels of specific proteins in response to Shikonin treatment.

#### Materials:

GBM cells



- Shikonin
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF membranes
- Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-ZEB1, anti-GAPDH)
- HRP-conjugated secondary antibodies
- ECL detection reagent

#### Procedure:

- Treat GBM cells with various concentrations of Shikonin for the desired time.
- Lyse the cells with RIPA buffer and determine the protein concentration using the BCA assay.
- Separate equal amounts of protein (e.g., 20-40 μg) by SDS-PAGE.
- Transfer the separated proteins to a PVDF membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again and visualize the protein bands using an ECL detection system.
- Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).



## **Experimental Workflow Visualization**



Click to download full resolution via product page

A typical experimental workflow for evaluating Shikonin.

#### **Conclusion and Future Directions**

Shikonin demonstrates significant therapeutic potential against glioblastoma multiforme by inducing multiple forms of programmed cell death and inhibiting cell migration and invasion. Its ability to modulate key signaling pathways, such as PI3K/Akt and the p53/miR-361-5p/ZEB1 axis, underscores its multifaceted anti-cancer activity. The data presented in this technical guide provide a solid foundation for further preclinical and clinical investigations. Future research should focus on optimizing drug delivery systems to enhance its bioavailability and blood-brain barrier penetration, as well as exploring synergistic combinations with existing GBM therapies to improve treatment outcomes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



## References

- 1. Shikonin Induces Glioma Necroptosis, Stemness Decline, and Impedes (Immuno)Proteasome Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Shikonin Inhibits Cancer Through P21 Upregulation and Apoptosis Induction PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. RETRACTED: Shikonin Inhibits the Migration and Invasion of Human Glioblastoma Cells by Targeting Phosphorylated β-Catenin and Phosphorylated PI3K/Akt: A Potential Mechanism for the Anti-Glioma Efficacy of a Traditional Chinese Herbal Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. e-century.us [e-century.us]
- 8. Shikonin inhibits proliferation and induces apoptosis in glioma cells via downregulation of CD147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Shikonin inhibits epithelial-mesenchymal transition in glioblastoma cells by upregulating p53 and promoting miR-361-5p level to suppress ZEB1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Shikonin's Therapeutic Potential in Glioblastoma Multiforme: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15593775#shikonin-application-in-glioblastoma-multiforme-gbm-cell-lines]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com